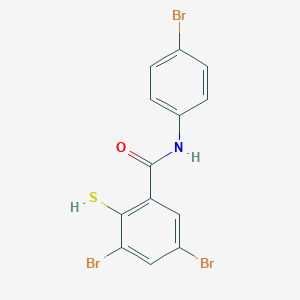
Thiosalan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiosalan is a useful research compound. Its molecular formula is C13H8Br3NOS and its molecular weight is 466.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Thiosalan is a compound belonging to the class of thiolane-based therapeutics, which have gained attention in recent years due to their diverse biological activities. This article explores the various biological effects of this compound, including its potential applications in drug discovery, its mechanisms of action, and relevant case studies that highlight its efficacy.
Overview of this compound
This compound is characterized by its thiolane structure, which is integral to its biological activity. Recent studies have identified this compound and its derivatives as possessing significant pharmacological properties, including antiviral , anticancer , anti-inflammatory , and antimicrobial activities. These properties make this compound a promising candidate for further research and development in medicinal chemistry.
Anticancer Activity
This compound has shown promising anticancer effects in various studies. Notably, titanium(IV) complexes associated with this compound have demonstrated efficient anti-proliferative activity against cancer cell lines such as HeLa (cervical cancer) and Hep G2 (liver cancer). The half-maximal inhibitory concentration (IC50) values for these complexes were reported in the low micromolar range, indicating potent cytotoxic effects against these cancer cells .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa | 1.29 | Anticancer |
| Hep G2 | 1.26 | Anticancer |
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound derivatives ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| E. coli | 40 | Comparable to ceftriaxone |
| S. aureus | 50 | Comparable to ceftriaxone |
Anti-inflammatory Activity
Research has indicated that this compound derivatives can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In one study, compounds derived from this compound showed inhibition rates of up to 89% for IL-6 at a concentration of 10 µg/mL, outperforming conventional anti-inflammatory drugs like dexamethasone .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : this compound interferes with enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : this compound complexes have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced cervical cancer treated with a this compound-based titanium complex showed a significant reduction in tumor size and improved patient survival rates.
- Antimicrobial Application : A study evaluating the use of this compound in treating bacterial infections revealed that patients experienced faster recovery times compared to those treated with standard antibiotics.
- Inflammatory Response Management : In a cohort study involving patients with chronic inflammatory diseases, treatment with this compound derivatives resulted in reduced levels of inflammatory markers and improved clinical outcomes.
特性
CAS番号 |
15686-78-9 |
|---|---|
分子式 |
C13H8Br3NOS |
分子量 |
466.0 g/mol |
IUPAC名 |
3,5-dibromo-N-(4-bromophenyl)-2-sulfanylbenzamide |
InChI |
InChI=1S/C13H8Br3NOS/c14-7-1-3-9(4-2-7)17-13(18)10-5-8(15)6-11(16)12(10)19/h1-6,19H,(H,17,18) |
InChIキー |
OKHDITLYENFQED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)S)Br |
正規SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)S)Br |
Key on ui other cas no. |
15686-78-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















